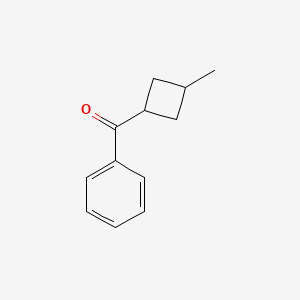
(3-Methylcyclobutyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylcyclobutyl)(phenyl)methanone is an organic compound with the molecular formula C12H14O It is a ketone featuring a cyclobutyl ring substituted with a methyl group and a phenyl group attached to the carbonyl carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclobutyl)(phenyl)methanone can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with phenylmagnesium bromide (a Grignard reagent) followed by oxidation. The reaction typically proceeds as follows:
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Grignard Reaction: The Grignard reagent is then reacted with 3-methylcyclobutanone to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the ketone using an oxidizing agent such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
(3-Methylcyclobutyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
科学研究应用
(3-Methylcyclobutyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of (3-Methylcyclobutyl)(phenyl)methanone depends on its specific application and the context in which it is used. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved would require detailed studies and experimental data.
相似化合物的比较
Similar Compounds
(3-Phenyl-3-methylcyclobutyl) methanone: A similar compound with a phenyl group substituted on the cyclobutyl ring.
(Benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl) methanone: A derivative with a benzofuran ring attached to the cyclobutyl ring.
Uniqueness
(3-Methylcyclobutyl)(phenyl)methanone is unique due to its specific structural features, such as the combination of a cyclobutyl ring with a phenyl group and a ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
(3-methylcyclobutyl)-phenylmethanone |
InChI |
InChI=1S/C12H14O/c1-9-7-11(8-9)12(13)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI 键 |
ALDKPPQOXQEFIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


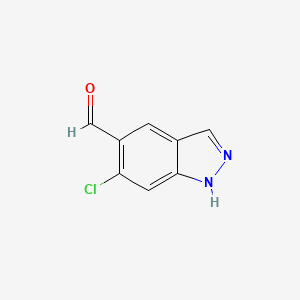

![Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13011572.png)
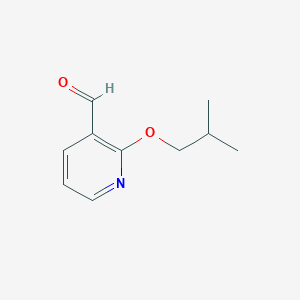
![Ethyl furo[3,2-c]pyridine-2-carboxylate](/img/structure/B13011587.png)
![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13011589.png)
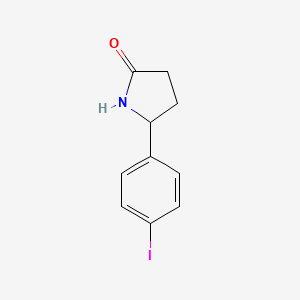
![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B13011609.png)
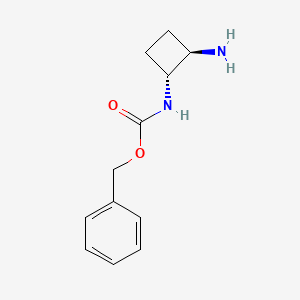


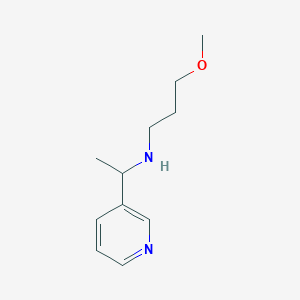
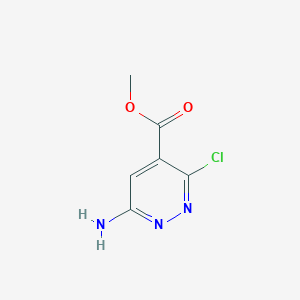
![tert-Butyl 3-bromo-5,5-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13011645.png)
